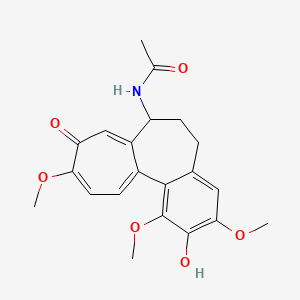
O(sup 2)-Demethylcolchicine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Demethyl Colchicine is a derivative of colchicine, an alkaloid extracted from plants such as Gloriosa superba and Colchicum autumnale. Colchicine is known for its pharmacological activities, including anti-inflammatory and anti-proliferative effects. The demethylation of colchicine at the 2-position results in 2-Demethyl Colchicine, which has been studied for its potential to reduce toxicity while retaining therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: 2-Demethyl Colchicine can be synthesized through microbial transformation. Streptomyces griseus ATCC 13273 has been shown to catalyze the regio-selective demethylation of colchicine to produce 2-Demethyl Colchicine. The reaction involves the use of dimethylformamide (DMF) as a co-solvent, which enhances the yield of the product. The process is environmentally friendly and offers high regio-selectivity .
Industrial Production Methods: The industrial production of 2-Demethyl Colchicine primarily relies on biotransformation techniques due to their efficiency and selectivity. The use of microbial strains such as Streptomyces griseus allows for the large-scale production of this compound with minimal environmental impact .
化学反应分析
Types of Reactions: 2-Demethyl Colchicine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the colchicine molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups in the molecule.
Substitution: Substitution reactions, particularly at the demethylated position, can introduce new functional groups, enhancing the compound’s therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols or alkanes .
科学研究应用
2-Demethyl Colchicine has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various colchicine derivatives with potential therapeutic applications.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: 2-Demethyl Colchicine is investigated for its potential to treat conditions such as gout and familial Mediterranean fever, similar to colchicine but with reduced toxicity.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in biochemical research
作用机制
2-Demethyl Colchicine exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the polymerization of microtubules, disrupting cell division and leading to cell cycle arrest. The compound’s mechanism of action is similar to that of colchicine, but the demethylation at the 2-position may alter its binding affinity and reduce toxicity .
相似化合物的比较
Colchicine: The parent compound, known for its anti-inflammatory and anti-proliferative effects.
3-Demethyl Colchicine: Another demethylated derivative with similar pharmacological properties.
Thiocolchicine: A thiolated derivative with enhanced anti-inflammatory properties and reduced toxicity.
Uniqueness: 2-Demethyl Colchicine is unique due to its specific demethylation at the 2-position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other colchicine derivatives. This modification can potentially reduce toxicity while maintaining or enhancing therapeutic efficacy .
属性
IUPAC Name |
N-(2-hydroxy-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)20(25)21(28-4)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOVAJCRYIUTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,3S,4aR,8R,8aR)-Octahydro-2,3-dimethoxy-2,3-dimethyl-1,4-dioxino[2,3-c]pyridine-8-methanol](/img/structure/B15124556.png)

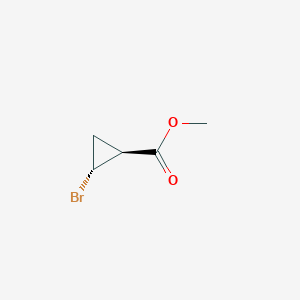
![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
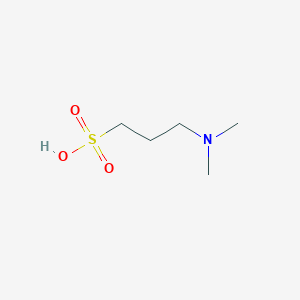
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
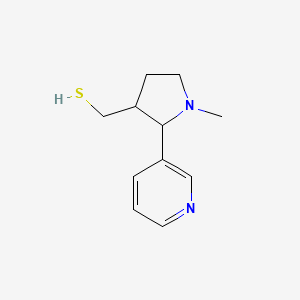
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)
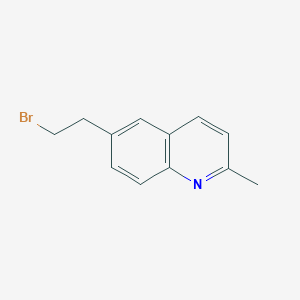

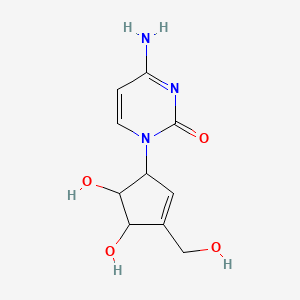
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)


